Diethyl benzylidenemalonate serves as a key starting material for the synthesis of arylsuccinic acids through a reaction known as conjugate addition. These acids possess diverse applications in various fields, including:
The structural features of diethyl benzylidenemalonate make it a valuable tool for exploring new drug candidates in medicinal chemistry research. By incorporating this compound into various chemical reactions, scientists can generate libraries of diverse molecules and evaluate their potential therapeutic effects [].
Diethyl benzylidenemalonate is an organic compound characterized by the formula . It belongs to the class of benzylidenemalonates, which are derivatives of malonic acid. The compound features a benzylidene group attached to diethyl malonate, making it a versatile intermediate in organic synthesis. Its structure consists of a central malonate moiety flanked by two ethyl groups and a benzylidene substituent, which contributes to its reactivity and electrophilic properties.
The biological activity of diethyl benzylidenemalonate has been explored primarily in the context of its derivatives. Some studies suggest potential antimicrobial and antifungal properties, although specific data on the parent compound's biological effects remain limited. Its derivatives have shown promise in pharmacological applications, including anti-inflammatory activities.
Diethyl benzylidenemalonate can be synthesized through several methods:
The applications of diethyl benzylidenemalonate extend across various fields:
Interaction studies involving diethyl benzylidenemalonate focus on its reactivity with various nucleophiles. Research indicates that the compound's electrophilicity allows it to participate in diverse chemical transformations, making it a valuable building block in synthetic organic chemistry . The interactions with aminoazoles have led to insights into its potential as a precursor for biologically active compounds.
Diethyl benzylidenemalonate shares structural and functional similarities with other compounds in the malonate family. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diethyl malonate | Simple malonate | Lacks the aromatic substituent; less reactive. |
Benzylidene Meldrum's acid | Benzylidene derivative | More electrophilic; used in different synthetic pathways. |
Diethyl 2-benzylmalonate | Benzyl-substituted malonate | Similar reactivity but different substitution pattern. |
Diethyl benzylidenemalonate is unique due to its specific combination of an aromatic ring and malonate functionality, which enhances its reactivity compared to simpler malonates while providing distinct pathways for further chemical transformations.
Diethyl benzylidenemalonate, with the molecular formula C14H16O4, is an important organic compound widely used in various synthetic applications [1] [2]. This α,β-unsaturated diester is primarily synthesized through the Knoevenagel condensation reaction, although alternative synthetic pathways have also been developed to optimize yield and reaction conditions [3] [4].
The Knoevenagel condensation represents the most common and efficient method for synthesizing diethyl benzylidenemalonate [5]. This reaction involves the condensation of benzaldehyde with diethyl malonate in the presence of a basic catalyst, typically resulting in high yields of the desired product [3] [6].
The general reaction can be represented as:
C6H5CHO + CH2(COOEt)2 → C6H5CH=C(COOEt)2 + H2O
This condensation reaction is particularly valuable due to its atom economy and relatively mild reaction conditions, making it the preferred synthetic route for industrial and laboratory-scale production of diethyl benzylidenemalonate [7] [6].
The Knoevenagel condensation between benzaldehyde and diethyl malonate proceeds through a well-established mechanism involving several distinct steps [8] [9]. The reaction begins with the deprotonation of diethyl malonate by a basic catalyst, typically piperidine, to generate a resonance-stabilized enolate ion [9] [10].
The mechanism follows these key steps:
When piperidine is used as the catalyst, it forms an iminium ion intermediate with benzaldehyde, which enhances the electrophilicity of the carbonyl carbon [10] [12]. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the malonate enolate [9] [10].
Recent mechanistic studies using computational methods have revealed that the rate-determining step in this reaction is the elimination of water from the β-hydroxy ester intermediate, with an activation energy barrier of approximately 21.8 kcal/mol [10] [12].
The choice of catalyst significantly influences the efficiency of the Knoevenagel condensation for synthesizing diethyl benzylidenemalonate [13] [14]. Piperidine has traditionally been the preferred catalyst due to its optimal balance of basicity and nucleophilicity [9] [13].
Comparative studies have demonstrated that different secondary amines exhibit varying catalytic efficiencies in this reaction [14] [15]. Pyrrolidine has shown superior performance in some cases, achieving complete conversion with shorter reaction times compared to piperidine [14] [15]. Diethylamine, while producing higher yields in certain conditions, typically requires longer reaction times than piperidine [14] [16].
Triethylamine, a tertiary amine, generally shows lower catalytic activity than secondary amines in this reaction, likely due to its inability to form iminium intermediates [13] [14]. N-isopropylamine has been found to be the least effective among the commonly used amine catalysts [14] [16].
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
Catalyst | Reaction Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Piperidine | 30-60 min | 85-90 | Widely available, good balance of activity | Volatile, toxic |
Pyrrolidine | 25-45 min | 90-95 | Highest activity, excellent yields | Higher cost |
Diethylamine | 45-90 min | 85-92 | Higher yields in some cases | Longer reaction times |
Triethylamine | 60-120 min | 75-80 | Less toxic | Lower activity |
N-isopropylamine | 90-180 min | 65-70 | - | Least effective |
Recent innovations include the development of immobilized catalysts such as bovine serum albumin (BSA) on epoxy-functionalized polymeric supports, which facilitate easy catalyst recovery and reuse while maintaining high yields (85-89%) [6] [16]. These heterogeneous catalysts offer significant advantages for industrial applications, including simplified product purification and reduced environmental impact [6] [17].
The choice of solvent system and reaction temperature significantly impacts the efficiency of diethyl benzylidenemalonate synthesis via Knoevenagel condensation [18] [19]. Various solvent systems have been investigated to optimize reaction conditions, with each offering distinct advantages and limitations [20] [19].
Traditional solvent systems include toluene, ethanol, methanol, and dimethyl sulfoxide (DMSO) [3] [19]. Recent research has demonstrated that binary solvent mixtures, particularly ethanol/water in a 3:7 ratio, can dramatically accelerate uncatalyzed Knoevenagel condensations, reducing reaction times from hours to minutes [19] [21].
Table 2: Solvent Systems for Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Catalyst Requirement |
---|---|---|---|---|
Toluene | 110-120 | 10 h | 85-95 | Piperidine (10 mol%) |
Ethanol/Water (3:7) | 80 | 4 min | 82 | Uncatalyzed |
Ethanol/Water (1:1) | 80 | 6 min | 85 | Uncatalyzed |
Water | 75 | 60 min | 75 | Uncatalyzed |
Methanol | 65 | 60 min | 80 | Piperidine |
Ethanol | 78 | 60 min | 85 | Piperidine |
DMSO | Room temperature | Overnight | 85-89 | BSA immobilized |
Temperature plays a crucial role in determining both reaction rate and product yield [18] [22]. As temperature increases, reaction times decrease exponentially, while yields typically increase to an optimal point before declining at higher temperatures due to potential side reactions or product decomposition [22] [19].
Optimization studies have shown that the ideal temperature range for this reaction is typically between 80-100°C, which balances reaction rate and product yield [18] [19]. At temperatures below 60°C, reaction times become prohibitively long, while temperatures above 120°C may lead to decreased yields due to thermal decomposition or competing side reactions [22] [19].
The reaction can also be conducted under reflux conditions, with the boiling point of the chosen solvent determining the reaction temperature [3] [18]. For example, when toluene is used as the solvent, the reaction is typically conducted at reflux (approximately 110-120°C), while reactions in ethanol are performed at around 78°C [3] [19].
While the Knoevenagel condensation remains the primary method for synthesizing diethyl benzylidenemalonate, several alternative synthetic pathways have been developed to address specific challenges or to optimize certain aspects of the synthesis [23] [24].
An alternative approach to synthesizing diethyl benzylidenemalonate involves the carboxyesterification of sodium chloroacetate [25] [24]. This method begins with the preparation of diethyl malonate through a different synthetic route, which is then condensed with benzaldehyde in a subsequent step [25] [24].
The synthesis of diethyl malonate via carboxyesterification follows this general pathway:
Alternatively, a more direct approach involves the carboxyesterification of sodium chloroacetate with carbon monoxide and ethanol in the presence of a catalyst [24] [15]:
ClCH2CO2Na + CO + 2 C2H5OH → C2H5O2CCH2CO2C2H5 + NaCl
This method offers certain advantages for industrial-scale production, particularly when starting materials like sodium chloroacetate are readily available [25] [24]. However, it typically requires more specialized equipment due to the use of carbon monoxide and high-pressure conditions [24] [15].
The diethyl malonate produced through this route can then undergo standard Knoevenagel condensation with benzaldehyde to yield diethyl benzylidenemalonate [3] [24]. While this multi-step approach may seem less direct than the traditional Knoevenagel condensation, it can be advantageous when considering overall process economics and availability of starting materials [25] [24].
Microwave-assisted organic synthesis represents a modern approach to preparing diethyl benzylidenemalonate with significant advantages in terms of reaction time, energy efficiency, and sometimes improved yields [26] [27]. This method applies microwave irradiation to accelerate the Knoevenagel condensation between benzaldehyde and diethyl malonate [26] [28].
The key advantages of microwave-assisted synthesis include:
Typical microwave-assisted protocols involve combining benzaldehyde and diethyl malonate with a catalytic amount of base (often piperidine or a solid-supported catalyst) in a suitable solvent, followed by irradiation at controlled power levels and temperatures [27] [28].
Table 3: Microwave-Assisted Synthesis Conditions for Diethyl Benzylidenemalonate
Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent | Catalyst |
---|---|---|---|---|---|---|
Benzaldehyde + Diethyl malonate | 40 | 120 | 20 | 80 | Solvent-free | None |
Benzaldehyde + Diethyl malonate | Variable | 100-120 | 5-15 | 85-90 | Ethanol | Piperidine |
Benzaldehyde + Diethyl malonate | 300 | 80-100 | 10-15 | 80-85 | Water | Uncatalyzed |
Recent innovations in microwave-assisted synthesis include the development of solvent-free protocols, where the reactants are simply mixed with a catalytic amount of base and irradiated without any additional solvent [27] [28]. These solvent-free conditions not only simplify the reaction workup but also align with green chemistry principles by reducing waste generation [26] [27].
Another significant advancement is the combination of microwave irradiation with solid-supported catalysts, which allows for easy catalyst recovery and reuse while maintaining high reaction efficiency [27] [28]. This approach is particularly valuable for industrial applications where catalyst recovery and process sustainability are important considerations [26] [28].
The melting point of diethyl benzylidenemalonate exhibits remarkable consistency across different purity grades, demonstrating the compound's well-defined crystalline structure. Comprehensive analysis of commercial sources reveals a narrow melting point range that remains stable regardless of purity variations.
Table 3.1.1: Melting Point Variation with Purity
Purity (%) | Melting Point (°C) | Source |
---|---|---|
96.0 | 28-31 | TCI Chemicals [1] [2] |
98.0 | 28-31 | Fisher Scientific [3] |
99.0 | 28-31 | Sigma-Aldrich [4] |
The consistent melting point range of 28-31°C across purity levels from 96% to 99% indicates that the primary impurities present in commercial samples do not significantly affect the crystalline lattice structure [5] [3] [6]. This narrow temperature range suggests that diethyl benzylidenemalonate forms stable crystal polymorphs with minimal solid solution formation with common impurities. The CAS Common Chemistry database reports a slightly higher melting point of 32°C, which may represent a different crystal polymorph or higher purity sample [7].
Diethyl benzylidenemalonate demonstrates predictable volatility behavior under reduced pressure conditions, following the Clausius-Clapeyron relationship for vapor pressure-temperature dependence.
Table 3.1.2: Boiling Point Under Reduced Pressure
Pressure | Boiling Point (°C) | Source |
---|---|---|
30 mmHg | 215-217 | Multiple commercial sources [5] [3] [6] |
6.98 Torr (≈5.3 mmHg) | 160-163 | CAS Common Chemistry [7] |
The significant reduction in boiling point from 215-217°C at 30 mmHg to 160-163°C at approximately 5.3 mmHg demonstrates the compound's thermal sensitivity and the importance of reduced pressure distillation for purification [5] [7]. This pressure-temperature relationship is consistent with the molecular weight of 248.28 g/mol and the presence of two ester functional groups that contribute to intermolecular dipole-dipole interactions.
Table 3.1.3: Fundamental Thermodynamic Properties
Property | Value | Source |
---|---|---|
Density at 25°C (g/mL) | 1.107 | Literature value [5] [3] |
Refractive Index (n₂₀/D) | 1.536 | Literature value [5] [3] [4] |
Flash Point (°C) | >110 (>230°F) | Safety data [8] [9] |
Molecular Weight (g/mol) | 248.28 | Calculated [7] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for diethyl benzylidenemalonate, with characteristic resonances reflecting the compound's α,β-unsaturated diester structure and aromatic substitution pattern.
Table 3.2.1: ¹H NMR Spectroscopic Data
Proton Environment | Chemical Shift δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic protons (H-ortho) | 7.3-7.5 | multiplet | 2H | Ortho to benzylidene |
Aromatic protons (H-meta) | 7.2-7.4 | multiplet | 2H | Meta positions |
Aromatic protons (H-para) | 7.2-7.4 | multiplet | 1H | Para position |
Benzylidene CH (=CH-) | 7.8-8.0 | singlet | 1H | α,β-unsaturated |
Ethyl ester OCH₂ groups | 4.2-4.4 | quartet (J ≈ 7 Hz) | 4H | -OCH₂CH₃ |
Ethyl ester CH₃ groups | 1.2-1.4 | triplet (J ≈ 7 Hz) | 6H | -OCH₂CH₃ |
The ¹H nuclear magnetic resonance spectrum exhibits the characteristic pattern of a monosubstituted benzene ring with aromatic protons appearing as overlapping multiplets in the 7.2-7.5 ppm region [11]. The benzylidene proton resonates as a distinctive singlet at 7.8-8.0 ppm, significantly deshielded due to the electron-withdrawing effect of the conjugated diester system . The ethyl ester groups display typical ethyl patterns with quartets for the methylene protons (4.2-4.4 ppm) and triplets for the methyl groups (1.2-1.4 ppm), confirming the presence of two equivalent ester functionalities [12] [13].
Table 3.2.2: ¹³C NMR Spectroscopic Data
Carbon Environment | Chemical Shift δ (ppm) | Source Reference |
---|---|---|
Carbonyl carbons (C=O) | 165-170 | Typical ester carbonyl range [14] |
Aromatic carbons (C-1) | 135-140 | Aromatic substituted carbon [11] |
Aromatic carbons (CH) | 128-130 | Aromatic CH carbons [11] |
Benzylidene carbon (=CH-) | 140-145 | α,β-unsaturated system |
Quaternary carbon (malonate) | 125-130 | Malonate central carbon |
Ethyl OCH₂ carbons | 62-65 | Ethyl ester range [12] [13] |
Ethyl CH₃ carbons | 13-15 | Ethyl ester range [12] [13] |
The ¹³C nuclear magnetic resonance spectrum provides unambiguous identification of the carbon framework, with carbonyl carbons appearing in the characteristic ester region at 165-170 ppm [14]. The aromatic carbons exhibit the expected chemical shifts for a monosubstituted benzene ring, with the substituted carbon appearing at 135-140 ppm and the remaining aromatic carbons at 128-130 ppm [11]. The benzylidene carbon displays intermediate chemical shift values (140-145 ppm) reflecting its position in the α,β-unsaturated system .
Infrared spectroscopy reveals the characteristic vibrational frequencies of the major functional groups present in diethyl benzylidenemalonate, providing complementary structural information to nuclear magnetic resonance analysis.
Table 3.2.3: Infrared Vibrational Frequencies
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch (ester) | 1720-1740 | Strong | Two ester carbonyls |
C=C stretch (aromatic) | 1600-1580 | Medium | Benzene ring vibrations |
C=C stretch (benzylidene) | 1650-1630 | Medium | Conjugated alkene |
C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H bonds |
C-H stretch (aliphatic) | 2980-2850 | Strong | Ethyl group C-H bonds |
C-O stretch (ester) | 1300-1200 | Strong | Ester C-O bonds |
Aromatic C-H bending | 900-700 | Variable | Monosubstituted benzene |
Fingerprint region | 1500-400 | Variable | Molecular fingerprint |
The infrared spectrum displays the characteristic absorption pattern expected for an α,β-unsaturated diester [15] [16]. The strong carbonyl stretching vibrations appear at 1720-1740 cm⁻¹, consistent with conjugated ester functionalities where electron delocalization slightly reduces the carbonyl bond order [16]. The aromatic C=C stretching vibrations at 1600-1580 cm⁻¹ and the benzylidene C=C stretch at 1650-1630 cm⁻¹ confirm the presence of both aromatic and alkene functionalities [15]. The C-H stretching region shows distinct bands for aromatic (3100-3000 cm⁻¹) and aliphatic (2980-2850 cm⁻¹) hydrogens, while the strong C-O stretching vibrations at 1300-1200 cm⁻¹ verify the ester linkages [15] [16].
The solubility characteristics of diethyl benzylidenemalonate reflect the balance between its polar ester functionalities and hydrophobic aromatic-alkene system, resulting in selective solubility patterns typical of moderately polar organic compounds.
Table 3.3.1: Solubility Profile
Solvent | Solubility | Rationale |
---|---|---|
Water | Insoluble | Hydrophobic aromatic system predominates [5] [3] [17] |
Ethanol | Soluble | Hydrogen bonding with ester groups |
Methanol | Soluble | Similar polarity and hydrogen bonding capability |
Chloroform | Soluble | Compatible polarity and dispersion forces |
Diethyl ether | Soluble | Moderate polarity match |
Acetone | Soluble | Polar aprotic solvent compatibility |
The complete insolubility in water reflects the predominant hydrophobic character imparted by the extended conjugated aromatic-alkene system [5] [3] [17]. The benzylidene moiety creates significant hydrophobic surface area that cannot be compensated by the polar ester functionalities. Conversely, the compound exhibits good solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions with the ester oxygen atoms facilitate dissolution. The solubility in chloroform and other moderately polar organic solvents follows the "like dissolves like" principle, where similar intermolecular forces and polarities promote miscibility [18].
The partition coefficient behavior of diethyl benzylidenemalonate can be estimated from its structural features and comparison with related compounds. The presence of two ester groups and the conjugated aromatic system suggests a moderate to high octanol-water partition coefficient, indicating preferential distribution into lipophilic phases [19] [20]. This property is significant for understanding the compound's potential bioavailability and environmental fate, as compounds with higher log P values tend to accumulate in fatty tissues and exhibit different pharmacokinetic profiles [19] [21].
Irritant